Z-ASP(OCHX)-OH

Übersicht

Beschreibung

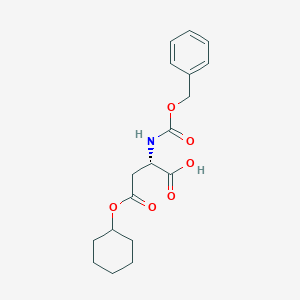

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C18H23NO6 and its molecular weight is 349.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemie: Caspase-Inhibition

Z-ASP(OCHX)-OH: wird als Caspase-Inhibitor verwendet, der für die Erforschung der Apoptose von entscheidender Bedeutung ist. Caspasen sind eine Familie von Protease-Enzymen, die eine wesentliche Rolle beim programmierten Zelltod und bei Entzündungen spielen. Diese Verbindung kann die Caspase-Aktivität hemmen und so die Apoptose in Zellen verhindern, was für die Forschung zu Krebsbehandlungen und neurodegenerativen Erkrankungen von großem Wert ist .

Zellbiologie: Regulierung der Apoptose

Die Fähigkeit dieser Verbindung, die Apoptose zu regulieren, macht sie zu einem wertvollen Werkzeug in der Zellbiologie. Durch die Steuerung des Zelltods können Forscher die Auswirkungen verschiedener Behandlungen auf Krebszellen untersuchen und so Einblicke in die Entwicklung von Antikrebstherapien gewinnen .

Immunologie: Modulation der Immunantwort

This compound: hat gezeigt, dass es die Immunantwort beeinflusst, indem es die Produktion von Zytokinen wie IL-1β, TNF-α, IL-6 und IFN-γ blockiert. Diese Modulation ist bedeutsam für das Verständnis entzündlicher Erkrankungen und die Entwicklung von Behandlungen für Erkrankungen wie Arthritis und Asthma .

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and activity .

Mode of Action

It is an aspartic acid derivative , which suggests that it may interact with biological systems in a manner similar to other aspartic acid derivatives. These compounds are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

As an aspartic acid derivative, it may be involved in protein synthesis and other metabolic processes that utilize aspartic acid .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

As an aspartic acid derivative, it may influence protein synthesis and other metabolic processes, potentially leading to changes in cellular function and structure .

Biochemische Analyse

Biochemical Properties

Z-ASP(OCHX)-OH plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with caspases, a family of protease enzymes involved in apoptosis . The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial for studying the mechanisms of cell death and survival.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit caspase activity, thereby preventing apoptosis in certain cell types . This inhibition can lead to changes in gene expression profiles and alterations in metabolic pathways, ultimately affecting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of caspases, binding to the active site of these enzymes and preventing their catalytic activity . This inhibition can lead to a cascade of molecular events, including changes in gene expression and alterations in cellular signaling pathways, which are critical for understanding the compound’s role in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under certain conditions, but its activity can diminish over time due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may decrease as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit caspase activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on cellular function and overall health. Understanding the dosage threshold is crucial for optimizing its use in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in inhibiting caspase activity can influence metabolic flux and metabolite levels within cells . These interactions are essential for understanding how the compound affects cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these mechanisms is vital for elucidating the compound’s overall effects on cellular function.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This localization is crucial for its function, as it ensures that this compound interacts with the appropriate biomolecules to exert its effects.

Biologische Aktivität

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes multiple functional groups, making it a subject of interest in medicinal chemistry. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid is C₁₈H₂₃NO₆, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features:

- Benzyloxycarbonyl group : A common protecting group in organic synthesis.

- Amino group : Essential for biological activity and interactions.

- Cyclohexyloxy moiety : Contributes to the compound's lipophilicity and potential receptor interactions.

Preliminary studies suggest that (S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid may act as an inhibitor or modulator in various biochemical pathways. Its unique structure allows it to interact with specific biological targets, influencing cellular processes such as:

- Protein synthesis

- Metabolic regulation

Research indicates that compounds with similar structural features often exhibit significant antioxidant properties , anti-inflammatory effects , and potential neuroprotective activities .

Antioxidant Properties

Compounds similar to (S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage and maintaining homeostasis.

Anti-inflammatory Effects

Studies have indicated that this compound may possess anti-inflammatory properties. It could potentially modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

Neuroprotective Activity

The structural characteristics of (S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid suggest possible neuroprotective effects. Research into similar compounds has shown their ability to protect neuronal cells from damage due to oxidative stress and inflammation.

Comparative Analysis with Similar Compounds

The following table compares (S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Neuroprotective effects |

| N-Benzyloxycarbonyl-L-alanine | Similar benzyloxycarbonyl group | Antioxidant properties |

| Cyclohexylalanine | Contains cyclohexane moiety | Potential anti-inflammatory effects |

| (S)-2-(((Benzyloxy)carbonyl)amino) | Cyclohexyloxy and benzyloxycarbonyl | Unique combination enhancing activity |

This table highlights how the combination of cyclohexyloxy and benzyloxycarbonyl functionalities in (S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid may enhance its binding affinity to specific biological targets compared to other compounds.

Case Studies and Research Findings

- Study on Antioxidant Activity : Research conducted on derivatives of 4-oxobutanoic acids demonstrated significant antioxidant activity, suggesting that (S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid may exhibit similar effects due to its structural similarities .

- Anti-inflammatory Mechanisms : A study published in the Russ J Gen Chem explored the anti-inflammatory potential of substituted 4-oxobutanoic acids, providing insights into how (S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid might interact with inflammatory pathways .

- Neuroprotective Studies : Investigations into compounds like 2-Methyl-6-phenylethynylpyridine revealed neuroprotective properties that could be extrapolated to (S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid due to their structural similarities .

Eigenschaften

IUPAC Name |

(2S)-4-cyclohexyloxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6/c20-16(25-14-9-5-2-6-10-14)11-15(17(21)22)19-18(23)24-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2,(H,19,23)(H,21,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMQHBWAORFCPR-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00706873 | |

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-4-(cyclohexyloxy)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00706873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211797-21-6 | |

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-4-(cyclohexyloxy)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00706873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.